molecular formula C18H22N4O2S B2696678 2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 953217-36-2

2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2696678
CAS No.: 953217-36-2
M. Wt: 358.46
InChI Key: SMPIJNJNFXARQS-UHFFFAOYSA-N
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Description

2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
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Properties

IUPAC Name

2-(7-tert-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-18(2,3)14-9-16(24)22-13(11-25-17(22)21-14)8-15(23)20-10-12-6-4-5-7-19-12/h4-7,9,13H,8,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPIJNJNFXARQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine class of heterocyclic compounds. Its unique structure contributes to various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H22N4O2S
  • Molecular Weight : 358.5 g/mol
  • CAS Number : 953217-36-2

The compound features a thiazolo[3,2-a]pyrimidine core with a tert-butyl group at position 7 and a pyridin-2-ylmethyl acetamide side chain, which enhances its pharmacological potential.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies indicated that certain derivatives possess minimum inhibitory concentrations (MIC) in the nanomolar range against these pathogens, suggesting strong antibacterial potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that thiazolo[3,2-a]pyrimidine derivatives inhibit cell proliferation in several cancer cell lines. Specifically, compounds related to this structure demonstrated significant cytotoxicity against human leukemia cells (U937) with IC50 values indicating potent activity .

Enzyme Inhibition

The mechanism of action for this compound includes the inhibition of key enzymes involved in cellular processes:

  • DNA Gyrase : Essential for bacterial DNA replication.
    • Inhibition studies revealed IC50 values in the low micromolar range.
  • Glycogen Synthase Kinase 3 (GSK-3) : Involved in various signaling pathways related to cancer and diabetes.
    • Certain derivatives exhibited over 50% inhibition at concentrations as low as 1 μM .

Study 1: Antimicrobial Efficacy

In a comparative study, thiazolo[3,2-a]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated that some compounds showed bactericidal effects comparable to standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus0.03
Compound BE. coli0.06
Compound CKlebsiella sp.>16

Study 2: Anticancer Activity

A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested for their cytotoxic effects on U937 cells. The most potent derivative showed an IC50 value of 16.23 μM compared to etoposide (17.94 μM), indicating promising anticancer activity .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to 2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including:

PathogenActivity Level
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida albicansHigh
Aspergillus flavusVariable

These findings suggest potential applications in treating bacterial and fungal infections .

2. Anticancer Properties
The thiazolo-pyrimidine derivatives have been investigated for their cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cells, making them candidates for further development as anticancer agents .

3. Anti-inflammatory Effects
Compounds in this class have shown promise in reducing inflammation in preclinical models. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, indicating potential therapeutic use in chronic inflammatory diseases such as arthritis .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of thiazolo-pyrimidine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the side chains significantly enhanced activity against Gram-positive bacteria while maintaining efficacy against Gram-negative strains.

Case Study 2: Anticancer Activity
In a controlled laboratory setting, researchers tested the cytotoxic effects of various thiazolo-pyrimidine derivatives on human breast cancer cell lines. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting a potent anticancer effect.

Q & A

Q. What experimental evidence supports the proposed mechanism of action for thiazolo-pyrimidine derivatives in antimicrobial assays?

  • Methodology : Enzyme inhibition assays (e.g., dihydrofolate reductase) validate target engagement. Genetic knockout models (e.g., E. coli mutants) confirm resistance mechanisms. SEM imaging reveals morphological changes in treated microbial cells .

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